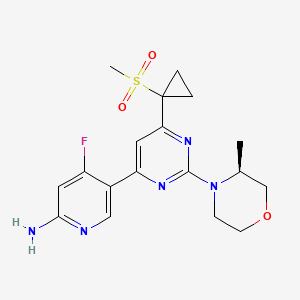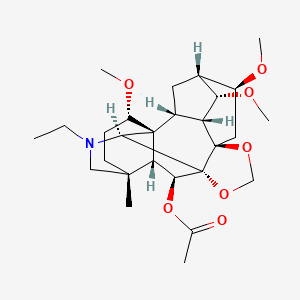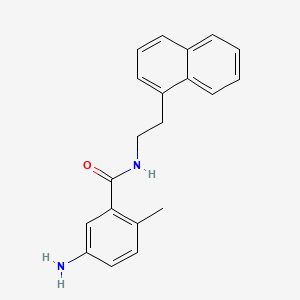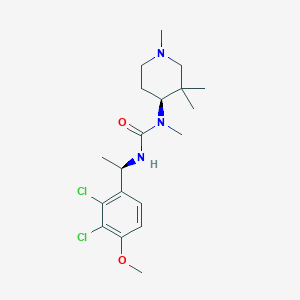
PI3K/mTOR Inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-1 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers and other diseases, making this compound a significant focus in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of Core Structure: Initial steps often include the synthesis of a core structure, which may involve cyclization reactions.
Functional Group Modifications:
Final Coupling: The final step usually involves coupling the core structure with specific side chains or functional groups to achieve the desired inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: PI3K/mTOR Inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the functional groups involved.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
PI3K/mTOR Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential in treating various cancers, including breast cancer, colorectal cancer, and hematologic malignancies.
Mechanism of Action
PI3K/mTOR Inhibitor-1 exerts its effects by targeting the PI3K and mTOR pathways. These pathways are involved in:
Cell Growth and Proliferation: PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. Activated AKT then promotes cell growth and survival.
Metabolism: mTOR, a downstream target of AKT, regulates protein synthesis and metabolism. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells
Comparison with Similar Compounds
PI3K/mTOR Inhibitor-1 is compared with other similar compounds to highlight its uniqueness:
GDC-0941: A selective PI3K inhibitor with a different structure but similar target.
Omipalisib: A dual PI3K/mTOR inhibitor with strong inhibitory activity.
Copanlisib: Another pan-PI3K inhibitor with distinct pharmacokinetic properties.
These compounds share similar targets but differ in their chemical structures, potency, and clinical applications .
Conclusion
This compound is a promising compound with significant potential in cancer therapy and other scientific research areas. Its unique mechanism of action and broad range of applications make it a valuable tool in understanding and targeting the PI3K/mTOR pathways.
Properties
Molecular Formula |
C18H22FN5O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-fluoro-5-[2-[(3S)-3-methylmorpholin-4-yl]-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H22FN5O3S/c1-11-10-27-6-5-24(11)17-22-14(12-9-21-16(20)7-13(12)19)8-15(23-17)18(3-4-18)28(2,25)26/h7-9,11H,3-6,10H2,1-2H3,(H2,20,21)/t11-/m0/s1 |
InChI Key |
LBIPJQHFIZPQHA-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |
Canonical SMILES |
CC1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)
![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)


![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
